molecular formula OS2 B14254268 Oxadithiirane CAS No. 488092-02-0

Oxadithiirane

Cat. No.: B14254268
CAS No.: 488092-02-0
M. Wt: 80.13 g/mol
InChI Key: SUOONJXHCFVNRL-UHFFFAOYSA-N
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Description

Oxadithiirane is a three-membered heterocyclic compound containing one oxygen and two sulfur atoms within its strained ring system (structure: S–S–O). This unique arrangement imparts significant reactivity due to ring strain and the electronic effects of sulfur and oxygen. This compound’s reactivity is expected to differ markedly from these analogs due to the presence of two sulfur atoms, which influence bond polarity and nucleophilic susceptibility. Its instability under standard conditions likely necessitates specialized handling, as inferred from the high reactivity of thiiranes .

Properties

CAS No.

488092-02-0

Molecular Formula

OS2

Molecular Weight

80.13 g/mol

IUPAC Name

oxadithiirane

InChI

InChI=1S/OS2/c1-2-3-1

InChI Key

SUOONJXHCFVNRL-UHFFFAOYSA-N

Canonical SMILES

O1SS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxadithiirane can be synthesized through several methods. One common approach involves the photochemical rearrangement of sulfine. This process typically requires light at a wavelength of 313 ± 10 nm and is conducted in an argon matrix at very low temperatures, around 11 K . The reaction conditions are crucial to ensure the stability and formation of this compound.

Industrial Production Methods

While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to the compound’s instability and reactivity. The synthesis often requires highly controlled environments and specialized equipment to handle the low temperatures and specific light wavelengths needed for the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxadithiirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into thiols or other sulfur-containing compounds.

    Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce thiols.

Scientific Research Applications

Oxadithiirane has several applications in scientific research, including:

    Chemistry: It is used as a model compound to study the reactivity and stability of sulfur-containing heterocycles.

    Biology: Research on this compound can provide insights into the behavior of sulfur compounds in biological systems.

    Medicine: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals and therapeutic agents.

    Industry: Although not widely used in industrial applications, this compound’s reactivity makes it a valuable compound for studying chemical processes and developing new materials.

Mechanism of Action

The mechanism by which oxadithiirane exerts its effects involves the interaction of its sulfur and oxygen atoms with various molecular targets. The compound can participate in redox reactions, where it either donates or accepts electrons. This redox activity is crucial for its reactivity and potential applications in different fields. The molecular pathways involved in these reactions often include the formation of reactive intermediates, which can further react to form stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares oxadithiirane with structurally related heterocycles: oxirane , thiirane , and 1,3-oxathiolane , focusing on structural features, synthesis, reactivity, and spectral data.

Structural and Electronic Features

Compound Ring Size Heteroatoms Bond Angle (approx.) Ring Strain
This compound 3-membered 2 S, 1 O ~60° High
Oxirane (Epoxide) 3-membered 2 O ~60° High
Thiirane 3-membered 2 S ~60° High
1,3-Oxathiolane 5-membered 1 S, 1 O ~90–105° Moderate
  • Key Insight : this compound’s two sulfur atoms increase bond length compared to oxirane, reducing ring strain marginally but enhancing electrophilicity at oxygen due to sulfur’s electron-withdrawing effects .

Reactivity

Compound Reactivity Profile
This compound Expected rapid ring-opening with nucleophiles (e.g., amines, thiols) due to high strain and S–O bond polarity.
Oxirane Ring-opening via acid-catalyzed nucleophilic attack (e.g., hydrolysis to diols).
Thiirane Less stable than oxirane; prone to desulfurization or polymerization.
1,3-Oxathiolane Moderately reactive; ring-opening observed under strong acidic/basic conditions.
  • Key Insight : Thiiranes are less stable than oxiranes due to weaker C–S bonds , suggesting this compound may exhibit even greater instability.

Physical and Spectral Properties

Compound Boiling Point (°C) NMR Features (¹H) Stability
This compound N/A (Predicted) Multiplets from S–S–O ring protons. Low (hypothetical)
Oxirane –50 to 150* Singlets/doublets for equivalent protons. Moderate
1,3-Oxathiolane N/A Doublets (δ 4.5–5.5 ppm for oxathiolane protons). Moderate

*Data for substituted oxiranes from NIST .

  • Key Insight: 1,3-Oxathiolanes exhibit distinct ¹H NMR doublets (δ 4.5–5.5 ppm) due to non-equivalent ring protons, as seen in compounds 14b,c . This compound’s NMR would likely show complex splitting due to asymmetric S–S–O geometry.

Analytical Methodologies

Recent advances in analytical techniques (e.g., high-resolution mass spectrometry and standardized NMR protocols) ensure accurate characterization of heterocycles. For example, highlights supplementary data tables for compound validation , while emphasizes consistency in reporting spectral data .

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